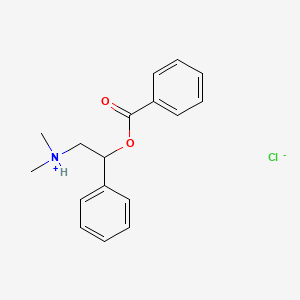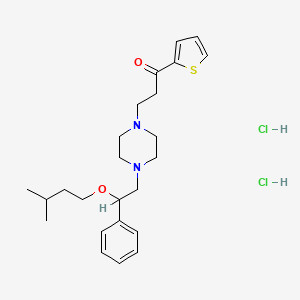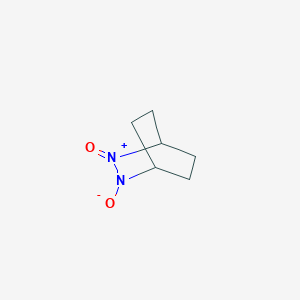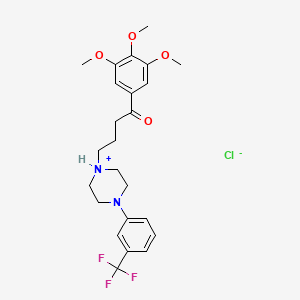
Butyrophenone, 3',4',5'-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride is a synthetic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of this compound, featuring multiple methoxy groups and a trifluoromethyl group, contributes to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps:
Formation of the Butyrophenone Core: This step involves the reaction of a suitable phenol derivative with a butyryl chloride in the presence of a base to form the butyrophenone core.
Introduction of Methoxy Groups: Methoxylation of the aromatic ring is achieved using methanol and a suitable catalyst.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl benzene and a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide derivatives and nucleophiles under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a tool to study receptor-ligand interactions and signal transduction pathways.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluoperazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
The presence of multiple methoxy groups and a trifluoromethyl group in Butyrophenone, 3’,4’,5’-trimethoxy-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-, monohydrochloride distinguishes it from other similar compounds, potentially offering enhanced pharmacological properties and reduced side effects.
Properties
CAS No. |
23771-12-2 |
|---|---|
Molecular Formula |
C24H30ClF3N2O4 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;chloride |
InChI |
InChI=1S/C24H29F3N2O4.ClH/c1-31-21-14-17(15-22(32-2)23(21)33-3)20(30)8-5-9-28-10-12-29(13-11-28)19-7-4-6-18(16-19)24(25,26)27;/h4,6-7,14-16H,5,8-13H2,1-3H3;1H |
InChI Key |
FUIIBZZLIMCDIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCC[NH+]2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


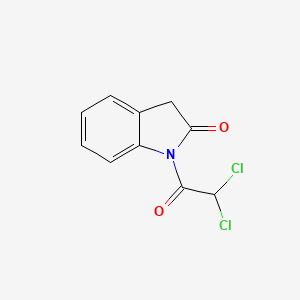
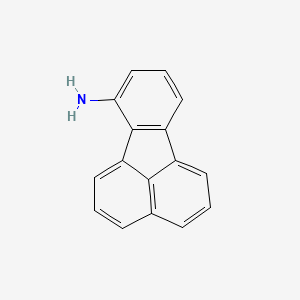


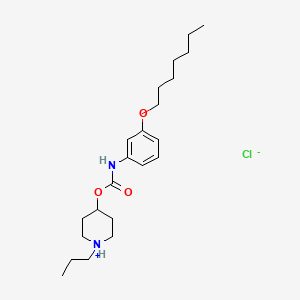
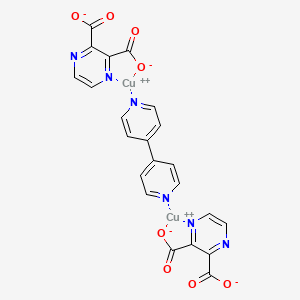
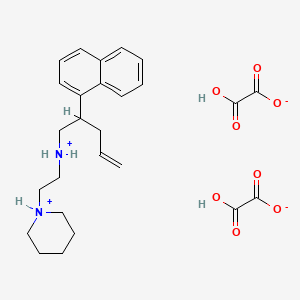
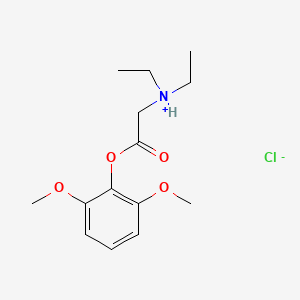
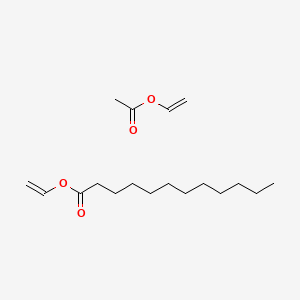
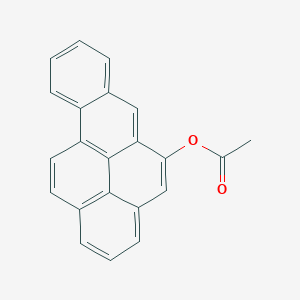
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
